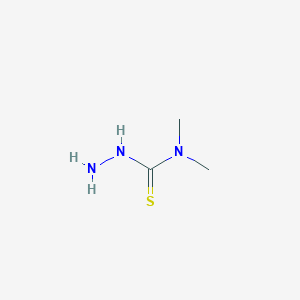

4,4-Dimethyl-3-thiosemicarbazide

概要

説明

4,4-Dimethyl-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides, which are characterized by the presence of a thiourea moiety along with an additional amine group. These compounds are known for their versatile coordination chemistry and are often used as ligands in the synthesis of metal complexes due to their ability to bind through sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives can be achieved through various methods. For instance, a novel thiosemicarbazone was synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide, indicating that thiosemicarbazides can be prepared by reacting ketones with thiosemicarbazides . Additionally, thiosemicarbazides can be involved in the one-pot synthesis of 3-amino-[1,2,4]-triazolo[4,3-a]pyridines, showcasing their reactivity and potential for creating diverse heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 4,4-dimethyl-3-thiosemicarbazide has been determined through crystallographic analysis. The compound crystallizes in a triclinic lattice and is characterized by the presence of N–H···S hydrogen bonds, with sulfur atoms accepting two or three hydrogen bonds. The solid-state structure is consistent with infrared and proton nuclear magnetic resonance spectra .

Chemical Reactions Analysis

Thiosemicarbazides are reactive intermediates that can participate in various chemical reactions. They can act as anion receptors and are critical in cascading reactions towards the formation of triazolo pyridines . Furthermore, the reactivity of thiosemicarbazide ligands with metal centers has been demonstrated in the synthesis of rhenium(I) complexes, where they form stable chelate rings and exhibit different coordination modes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives can be inferred from spectroscopic and structural data. For example, the thione form of a thiosemicarbazone derivative is predominant in the solid state, while a thiol-thione equilibrium is proposed in the solution state. This equilibrium is supported by various spectroscopic techniques, including 1H NMR, 13C NMR, COSY, HMQC, and IR spectra . The crystallographic data provide insights into the molecular conformation and packing in the crystal lattice, which is influenced by intra- and intermolecular hydrogen-bonding interactions .

科学的研究の応用

Structural Analysis

4,4-Dimethyl-3-thiosemicarbazide and its derivatives have been extensively studied for their unique structural properties. Valente et al. (1998) explored the structures of alkyl derivatives of thiosemicarbazide, including anti,Z-4,4-dimethyl-3-thiosemicarbazide. They found that these molecules are linked by N–H···S hydrogen bonds, with sulfurs accepting multiple hydrogen bonds, which has implications for their reactivity and potential applications in materials science (Valente et al., 1998).

Antimicrobial Properties

Thiosemicarbazides, including 4,4-dimethyl-3-thiosemicarbazide derivatives, are known for their antimicrobial properties. Yamaguchi et al. (2009) reported on the antifungal effects of a thiosemicarbazide camphene derivative on Trichophyton mentagrophytes, indicating the potential use of these compounds in treating fungal infections (Yamaguchi et al., 2009).

Safety and Hazards

4,4-Dimethyl-3-thiosemicarbazide is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302: Harmful if swallowed . The precautionary statements include P264: Wash skin thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, and P501: Dispose of contents/container to an approved waste disposal plant .

将来の方向性

According to a paper , synthetic aromatic organic compounds bearing 4,4-Dimethyl-3-thiosemicarbazide moiety have been studied for their wide range of biological effects. These compounds have shown potential in cell growth inhibition, S-phase cell cycle arrest, and proapoptotic activities on cisplatin-resistant neuroblastoma cells. They have also shown affinity for the main protease (Mpro) of SARS-CoV-2, which could potentially make them useful in the development of treatments for COVID-19 .

作用機序

Target of Action

The primary target of 4,4-Dimethyl-3-thiosemicarbazide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

4,4-Dimethyl-3-thiosemicarbazide interacts with carbonic anhydrase IX, inhibiting its activity . The compound’s interaction with the enzyme’s active sites was determined through molecular docking studies .

Biochemical Pathways

The inhibition of carbonic anhydrase IX by 4,4-Dimethyl-3-thiosemicarbazide affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and cellular respiration .

Pharmacokinetics

Its structure has been investigated in solution by nmr and in solid state by ir and x-ray crystallographic methods .

Result of Action

The inhibition of carbonic anhydrase IX by 4,4-Dimethyl-3-thiosemicarbazide can lead to a decrease in the conversion of carbon dioxide to bicarbonate ions . This can affect cellular respiration and pH regulation, potentially leading to cytotoxic activity against certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyl-3-thiosemicarbazide. For instance, the compound has been used to investigate the corrosion inhibition of mild steel in acidic conditions . .

特性

IUPAC Name |

3-amino-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPHVJQWZFNNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369978 | |

| Record name | 4,4-Dimethyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6926-58-5 | |

| Record name | 6926-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,1-dimethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

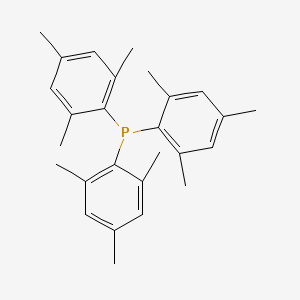

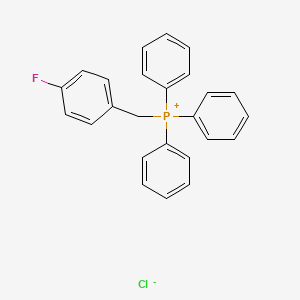

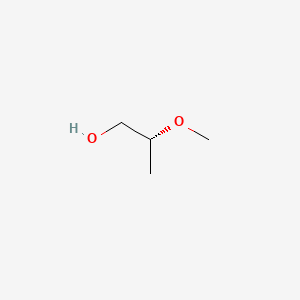

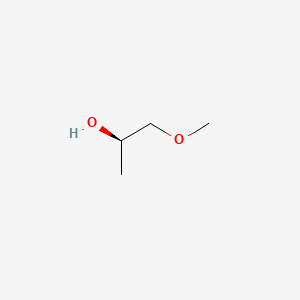

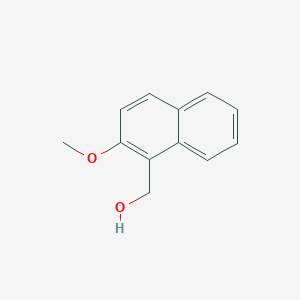

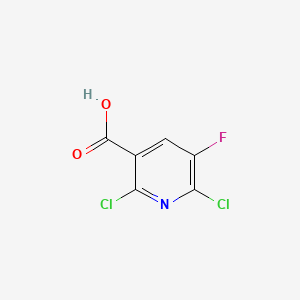

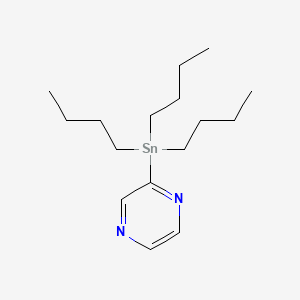

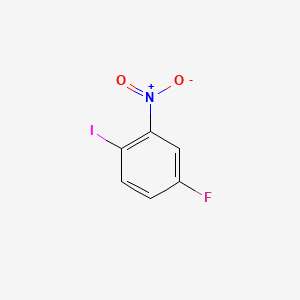

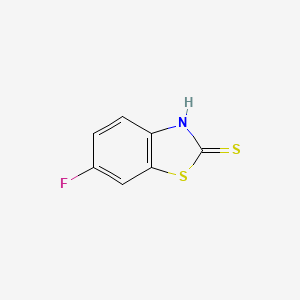

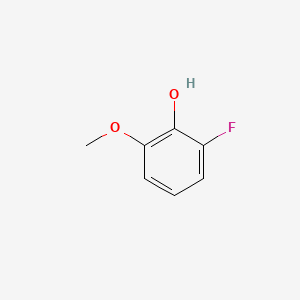

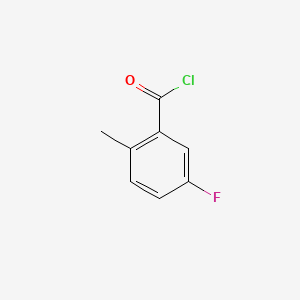

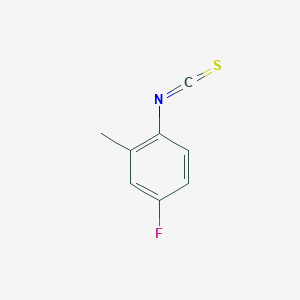

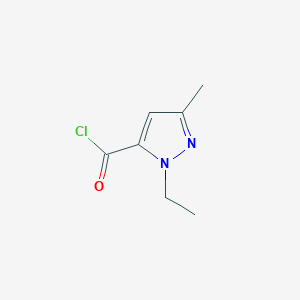

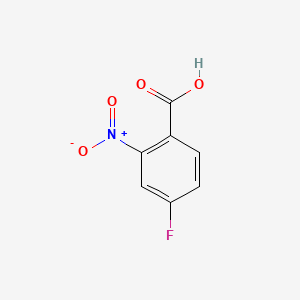

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4,4-Dimethyl-3-thiosemicarbazide?

A: While specific spectroscopic data for 4,4-Dimethyl-3-thiosemicarbazide is not provided in the provided abstracts, several papers describe its use as a building block for synthesizing Schiff base ligands. These ligands typically involve a condensation reaction between the carbonyl group of an aldehyde (often a substituted salicylaldehyde) and the terminal amino group of 4,4-Dimethyl-3-thiosemicarbazide [, , , ]. This reaction forms a characteristic imine bond (C=N) which is confirmed through spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR [, , ].

Q2: What is the role of computational chemistry in understanding 4,4-Dimethyl-3-thiosemicarbazide derivatives?

A: Computational methods, particularly Density Functional Theory (DFT) calculations and molecular docking, play a crucial role in studying 4,4-Dimethyl-3-thiosemicarbazide derivatives. DFT calculations help establish structure-property relationships, predict molecular geometries, and evaluate electronic properties like chemical potential, electronegativity, and electrophilicity [, , ]. These parameters provide insights into the reactivity and potential behavior of these compounds.

Q3: What are the potential applications of 4,4-Dimethyl-3-thiosemicarbazide derivatives beyond antiviral activity?

A3: Beyond antiviral research, studies highlight the potential applications of 4,4-Dimethyl-3-thiosemicarbazide derivatives in other domains:

- Antibacterial Agents: Aromatic organic compounds incorporating the 4,4-Dimethyl-3-thiosemicarbazide moiety have demonstrated moderate antibacterial activity against specific Gram-positive and Gram-negative bacterial strains []. This suggests potential avenues for developing novel antibacterial agents.

- Optical Materials: Research indicates that some 4,4-Dimethyl-3-thiosemicarbazide derivatives exhibit promising optical non-linearity responses []. This property makes them potentially suitable for high-tech applications in nonlinear optics (NLO) technologies.

- Corrosion Inhibition: While specific details are limited in the abstract, one study explores the potential of 4,4-Dimethyl-3-thiosemicarbazide as a corrosion inhibitor in acidic environments []. This points towards potential applications in materials science and industrial settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。